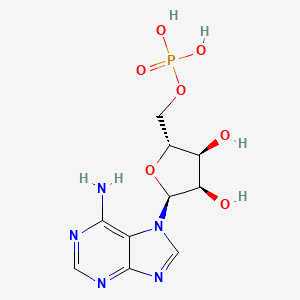
alpha-Adenosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Adenosine Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Adenosine Monophosphate can be synthesized through the phosphorylation of adenosine. This process involves the reaction of adenosine with phosphoric acid under controlled conditions to form the monophosphate ester.
Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic methods. Enzymes such as adenosine kinase catalyze the phosphorylation of adenosine to form this compound. This method is preferred due to its efficiency and specificity .
Types of Reactions:
Hydrolysis: It can be hydrolyzed to adenosine and inorganic phosphate under acidic or enzymatic conditions.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Common Reagents and Conditions:
Oxidation: Myoadenylate deaminase enzyme.
Hydrolysis: Acidic conditions or specific hydrolase enzymes.
Phosphorylation: Kinase enzymes and ATP.
Major Products:
Oxidation: Inosine monophosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Scientific Research Applications
Alpha-Adenosine Monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleic acids.
Biology: It plays a role in cellular energy transfer and signal transduction pathways.
Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for conditions such as ischemia and heart failure.
Industry: It is used in the production of nucleotide-based supplements and pharmaceuticals.
Mechanism of Action
Alpha-Adenosine Monophosphate exerts its effects primarily through its role in cellular energy metabolism. It acts as a substrate for the synthesis of adenosine triphosphate, which is the primary energy carrier in cells. It also activates various enzymes involved in metabolic pathways, such as adenosine monophosphate-activated protein kinase, which regulates energy homeostasis by modulating the activity of metabolic enzymes .
Comparison with Similar Compounds
Adenosine Diphosphate (ADP): Contains two phosphate groups and is involved in energy transfer.
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine Monophosphate (IMP): Formed by the deamination of Alpha-Adenosine Monophosphate and plays a role in purine metabolism.
Uniqueness: this compound is unique in its role as a central intermediate in cellular energy metabolism. Unlike adenosine diphosphate and adenosine triphosphate, it does not have high-energy phosphoanhydride bonds but still plays a crucial role in the regulation of energy homeostasis and signal transduction pathways .
Properties
Molecular Formula |
C10H14N5O7P |
|---|---|
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10+/m1/s1 |
InChI Key |
NVOIXARBSSLBAS-CRKDRTNXSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















